molecular formula C9H9ClO2 B15079094 2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone CAS No. 37904-71-5

2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone

Cat. No.: B15079094
CAS No.: 37904-71-5
M. Wt: 184.62 g/mol
InChI Key: LGOHNLSGYJVCHL-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO2

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom can participate in electrophilic substitution reactions, modifying the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone is unique due to the presence of both a hydroxyl and a chlorine group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

37904-71-5

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-1-(4-hydroxy-2-methylphenyl)ethanone

InChI

InChI=1S/C9H9ClO2/c1-6-4-7(11)2-3-8(6)9(12)5-10/h2-4,11H,5H2,1H3

InChI Key

LGOHNLSGYJVCHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)CCl

Origin of Product

United States

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